molecular formula C10H13N3 B14203865 N,N,1-Trimethyl-1H-indazol-5-amine CAS No. 918903-61-4

N,N,1-Trimethyl-1H-indazol-5-amine

Cat. No.: B14203865
CAS No.: 918903-61-4
M. Wt: 175.23 g/mol
InChI Key: HBYBZPKDJAUSGH-UHFFFAOYSA-N
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Description

N,N,1-Trimethyl-1H-indazol-5-amine: is a heterocyclic aromatic organic compound. It is part of the indazole family, which is known for its wide variety of biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,1-Trimethyl-1H-indazol-5-amine can be achieved through various methods. One common approach involves the reaction of pyrrole with methylamine . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation employing oxygen as the terminal oxidant . These reactions are typically carried out in solvents like dimethyl sulfoxide (DMSO) under an oxygen atmosphere.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N,N,1-Trimethyl-1H-indazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry: N,N,1-Trimethyl-1H-indazol-5-amine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of new molecules with potential biological activities .

Biology: In biological research, this compound is studied for its potential as an inhibitor of specific enzymes and proteins. It has shown promise in inhibiting protein kinase B/Akt, which is involved in cell survival and proliferation .

Medicine: The compound’s anticancer properties have been explored in various studies. It has demonstrated the ability to inhibit the growth of cancer cells by affecting apoptosis and cell cycle pathways .

Industry: this compound is used in the production of catalysts, complexes, and polymers. Its unique chemical structure makes it valuable in the development of new materials with specific properties .

Comparison with Similar Compounds

Uniqueness: N,N,1-Trimethyl-1H-indazol-5-amine is unique due to its specific substitution pattern, which enhances its biological activity and selectivity. The presence of the N,N,1-trimethyl groups contributes to its distinct chemical and biological properties, making it a valuable compound in medicinal chemistry and drug development .

Properties

CAS No.

918903-61-4

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

N,N,1-trimethylindazol-5-amine

InChI

InChI=1S/C10H13N3/c1-12(2)9-4-5-10-8(6-9)7-11-13(10)3/h4-7H,1-3H3

InChI Key

HBYBZPKDJAUSGH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)N(C)C)C=N1

Origin of Product

United States

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